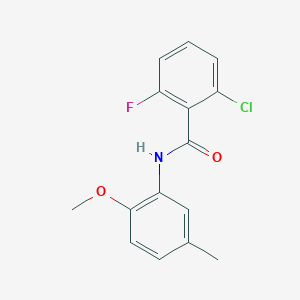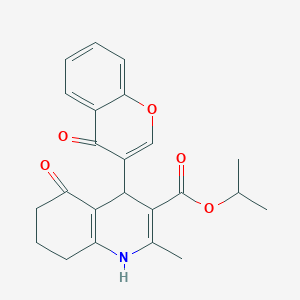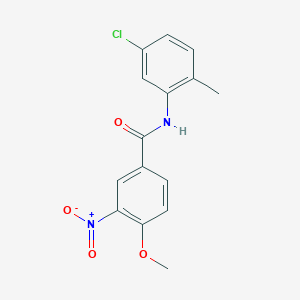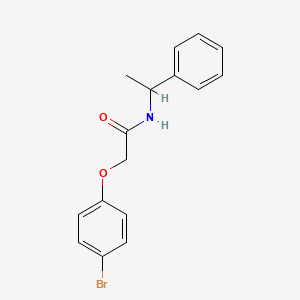
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. The compound has also been found to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has certain limitations, such as low solubility in water and poor stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile. Some of these include:
1. Development of more efficient and cost-effective synthesis methods for the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases.
3. Study of the compound's mechanism of action at the molecular level to gain a better understanding of its anticancer activity.
4. Exploration of the compound's potential as a building block for the synthesis of novel materials and organic compounds.
In conclusion, 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a promising chemical compound with potential applications in various fields. Its high potency and selectivity towards cancer cells, anti-inflammatory and antioxidant properties, and potential as a building block for the synthesis of novel materials make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-hydroxycoumarin with 1-methylbutylamine and potassium cyanide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-4-9(2)14-11-6-5-10(17)7-13(11)19-15(18)12(14)8-16/h5-7,9,14H,3-4,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNWAYGSFFXCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)


